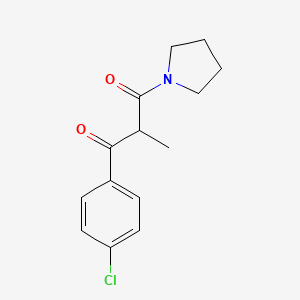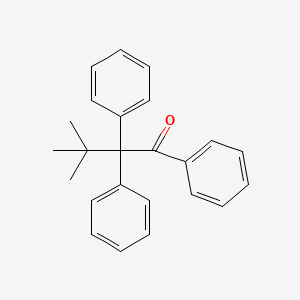
3,3-Dimethyl-1,2,2-triphenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1,2,2-triphenylbutan-1-one is an organic compound with the molecular formula C24H24O. It is a ketone characterized by the presence of three phenyl groups and a butanone backbone with two methyl groups at the third carbon position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1,2,2-triphenylbutan-1-one typically involves the reaction of triphenylmethane with acetone in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic addition to the carbonyl group of acetone, followed by protonation to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl groups.
科学的研究の応用
3,3-Dimethyl-1,2,2-triphenylbutan-1-one finds applications in various scientific research fields:
Chemistry: Used as a model compound in studies of ketone reactivity and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3,3-Dimethyl-1,2,2-triphenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or undergo nucleophilic attack, leading to various biochemical effects. The phenyl groups may also contribute to the compound’s binding affinity and specificity through π-π interactions or hydrophobic effects.
類似化合物との比較
3,3-Dimethyl-1-butene: A structurally related compound with a similar backbone but lacking the phenyl groups.
2,2-Dimethyl-3-butanone: Another ketone with a similar structure but different substitution pattern.
Uniqueness: 3,3-Dimethyl-1,2,2-triphenylbutan-1-one is unique due to the presence of three phenyl groups, which significantly influence its chemical reactivity and physical properties. These phenyl groups provide steric hindrance and electronic effects that differentiate it from other similar compounds.
特性
CAS番号 |
104330-16-7 |
|---|---|
分子式 |
C24H24O |
分子量 |
328.4 g/mol |
IUPAC名 |
3,3-dimethyl-1,2,2-triphenylbutan-1-one |
InChI |
InChI=1S/C24H24O/c1-23(2,3)24(20-15-9-5-10-16-20,21-17-11-6-12-18-21)22(25)19-13-7-4-8-14-19/h4-18H,1-3H3 |
InChIキー |
GMJJLSDMGJNYBY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
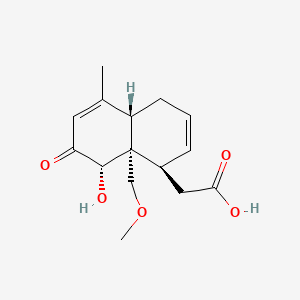
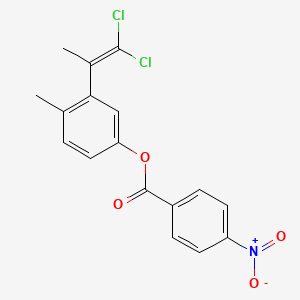
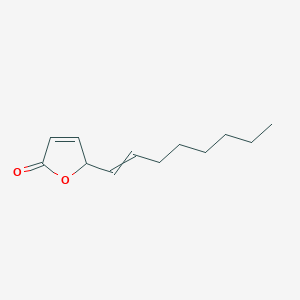
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
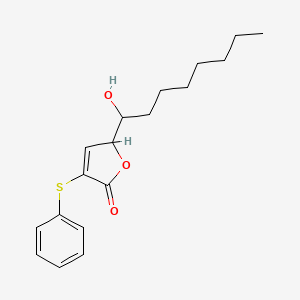
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)
![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
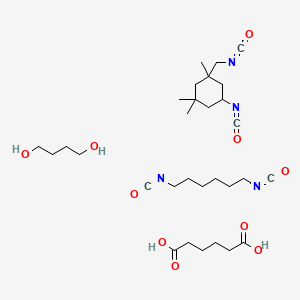
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
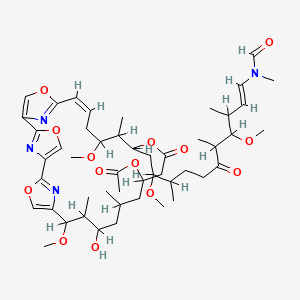
![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
